molecular formula C22H20N6O4S B4328917 4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE

4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE

Cat. No.: B4328917
M. Wt: 464.5 g/mol
InChI Key: JHYWGWMHVYKFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazo[2,1-f]purin ring system and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-f]purin core, followed by the introduction of the benzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A compound with a similar imidazo[2,1-f]purin structure.

    N,N-Dimethyl-2-acetamide: Another compound with related chemical properties.

Uniqueness

4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups and potential applications. Its distinct structure allows for diverse chemical modifications and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[2,4-dimethyl-7-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4S/c1-13-4-6-14(7-5-13)17-12-27-18-19(25(2)22(30)26(3)20(18)29)24-21(27)28(17)15-8-10-16(11-9-15)33(23,31)32/h4-12H,1-3H3,(H2,23,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYWGWMHVYKFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC=C(C=C5)S(=O)(=O)N)N(C(=O)N(C4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 2
4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 3
4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
4-[1,3-DIMETHYL-7-(4-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL]BENZENE-1-SULFONAMIDE

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